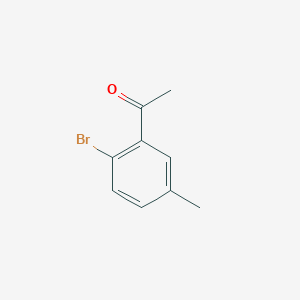

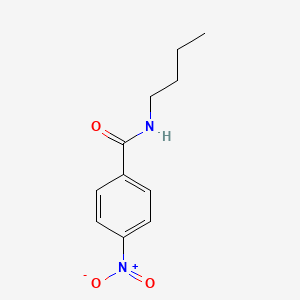

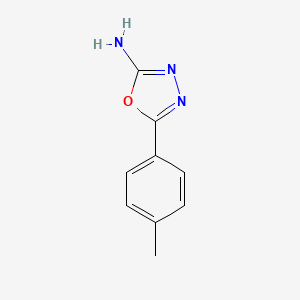

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

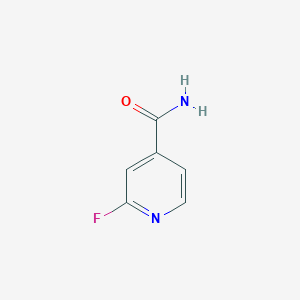

The compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-methylphenyl group suggests that it is a substituted version of the core 1,3,4-oxadiazole structure, which may influence its chemical and physical properties as well as its potential biological activity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, which involves the use of NMR spectroscopy and molecular orbital calculations to infer the structures of the synthesized compounds . Another approach involves the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were screened for anticancer activity . These methods highlight the versatility in synthesizing oxadiazole derivatives, which could be applied to the synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined using X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds . Similarly, the structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine was elucidated through IR, 1H NMR, MS, and elemental analysis, confirming its classification as a 1,3,4-oxadiazole derivative . These techniques could be employed to analyze the molecular structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives with various reagents can lead to a range of chemical reactions. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, a novel one-pot, four-component condensation reaction was developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the potential for diverse chemical transformations . These reactions could potentially be adapted for the functionalization of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives revealed insights into their ring transformation properties . The investigation of conformational isomers of Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione provided information on the relative stability and barrier height for conformational interconversion . These studies suggest that the physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine could be similarly explored to understand its behavior and potential applications.

Wissenschaftliche Forschungsanwendungen

1. Antileishmanial and Antimalarial Applications

- Summary of Application: This compound is part of a group of hydrazine-coupled pyrazole derivatives that have been synthesized for their potential antileishmanial and antimalarial activities .

- Methods of Application: The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Their antileishmanial and antimalarial activities were evaluated in vitro against Leishmania aethiopica clinical isolate and in vivo against Plasmodium berghei infected mice .

- Results or Outcomes: The compound displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .

2. Cyclooxygenase-2 Inhibitor

- Summary of Application: The compound is identified as SC-58635, celecoxib, which is a potent inhibitor of cyclooxygenase-2 (COX-2) .

- Methods of Application: The compound was synthesized as part of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives . These compounds were evaluated for their ability to block COX-2 in vitro and in vivo .

- Results or Outcomes: The compound, celecoxib, was identified as a potent COX-2 inhibitor and is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .

3. Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles

- Summary of Application: This compound is used in the synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles .

- Methods of Application: The compound is synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .

- Results or Outcomes: The process results in new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken while handling it.

Zukünftige Richtungen

This involves discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing that could be done.

I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUHVYAAUVJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326762 |

Source

|

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

33621-60-2 |

Source

|

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.